ldn-193594
Descripción general
Descripción
Métodos De Preparación
The synthesis of LDN-193594 involves the reaction of 4-amino-2-(3-pyridinylamino)-5-thiazole with 2-fluorobenzoyl chloride under specific conditions. The reaction typically occurs in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain a high-purity compound .
Análisis De Reacciones Químicas
LDN-193594 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Aplicaciones Científicas De Investigación
LDN-193594 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of kinase inhibitors.
Biology: The compound is utilized in research related to neurodegenerative diseases, particularly those involving tauopathies.
Medicine: this compound has shown promise in preclinical studies for the treatment of Alzheimer’s disease and other neurodegenerative conditions by reducing tau protein phosphorylation.
Industry: It is used in the development of new therapeutic agents targeting kinases
Mecanismo De Acción
LDN-193594 exerts its effects by inhibiting the activity of CDK5 and GSK3β, which are key enzymes involved in the phosphorylation of tau proteins. By reducing the phosphorylation of tau, this compound helps prevent the formation of neurofibrillary tangles, a hallmark of Alzheimer’s disease. The compound binds to the active sites of these kinases, blocking their activity and thereby reducing tau phosphorylation .
Comparación Con Compuestos Similares
LDN-193594 is part of the diaminothiazole class of compounds, which are known for their kinase inhibitory properties. Similar compounds include:
LDN-193665: Structurally similar to this compound, it also inhibits CDK5 and GSK3β but with different potency and stability profiles.
LDN-213828: Another compound in the same class, known for its biostability and effectiveness in vivo
This compound stands out due to its high potency and low toxicity, making it a valuable tool in neurodegenerative disease research.
Actividad Biológica
LDN-193594 is a diaminothiazole compound that has garnered attention in the field of neurobiology, particularly for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.
This compound primarily functions as an inhibitor of cyclin-dependent kinase 5 (CDK5) and glycogen synthase kinase 3 beta (GSK3β), both of which play critical roles in the phosphorylation of tau proteins. Phosphorylated tau proteins are associated with the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease. By inhibiting these kinases, this compound reduces tau phosphorylation, thereby potentially preventing the progression of tauopathies.
Key Mechanisms:
- Inhibition of CDK5 and GSK3β: this compound binds to the active sites of these kinases, blocking their activity.
- Reduction of Tau Phosphorylation: This leads to decreased formation of neurofibrillary tangles.
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied in various animal models. Notably, in triple transgenic Alzheimer mice (3×Tg-AD), a single intraperitoneal injection resulted in a rapid clearance from the brain compared to plasma, with half-lives reported as 0.71 hours in the brain and 1.2 hours in plasma .
Pharmacokinetic Data:
Parameter | Value |
---|---|
Half-life in Brain | 0.71 hours |
Half-life in Plasma | 1.2 hours |
Dose Administered | 120 mg/kg |
Toxicity Studies
Toxicity assessments have demonstrated that this compound exhibits low cytotoxicity in primary neuronal cultures. The LD50 (lethal dose for 50% of the population) was determined using the CellTiter 96 AQueous One Solution Cell Proliferation Assay, indicating a favorable safety profile for further research .
Case Studies and Research Findings
Several studies have explored the efficacy of this compound in preclinical models:
- Neuroprotection in Tauopathies:
-
Comparison with Other Compounds:
- When compared to similar compounds like LDN-193665 and LDN-213828, this compound demonstrated superior potency and lower toxicity levels.
-
Clinical Relevance:
- Although primarily studied in animal models, the implications for human treatment are significant, particularly for patients with Alzheimer's disease and other tauopathies.
Future Directions
Research on this compound is ongoing, focusing on:
- Long-term Efficacy Studies: Further investigations are needed to assess long-term effects and potential side effects in chronic conditions.
- Mechanistic Studies: Understanding the full range of molecular interactions and pathways influenced by this compound will aid in optimizing its therapeutic use.
Propiedades
IUPAC Name |
[4-amino-2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]-(2-fluorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4OS/c16-11-6-2-1-5-10(11)12(21)13-14(17)20-15(22-13)19-9-4-3-7-18-8-9/h1-8H,17H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJMMMPXTUEBMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(N=C(S2)NC3=CN=CC=C3)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289638-15-8 | |
Record name | 1289638-15-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.